Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate
Overview
Description
Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate is a chemical compound with the molecular formula C14H4Cl2F24O4S and a molecular weight of 795.11 g/mol . This compound is characterized by its unique structure, which includes perfluorinated heptyl chains and a sulphate group. It is primarily used in proteomics research and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate typically involves the reaction of 7-chloro-1H,1H-perfluoroheptanol with sulphuric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphate ester. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions may be carried out using reducing agents to convert the sulphate group to other functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium azide. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate involves its interaction with specific molecular targets. The perfluorinated chains provide unique hydrophobic properties, while the sulphate group can participate in ionic interactions. These characteristics enable the compound to interact with proteins, enzymes, and other biomolecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Bis(7-chloro-1H,1H-perfluoroheptyl) phosphate
- Bis(7-chloro-1H,1H-perfluoroheptyl) carbonate
- Bis(7-chloro-1H,1H-perfluoroheptyl) sulfonate
Uniqueness
Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate is unique due to its specific combination of perfluorinated chains and a sulphate group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl2F24O4S/c15-13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(17,18)1-43-45(41,42)44-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(16,39)40/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJVEEVPDRYZPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl2F24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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